2-(Acetylsulfanyl)-2-phenylacetic acid

Description

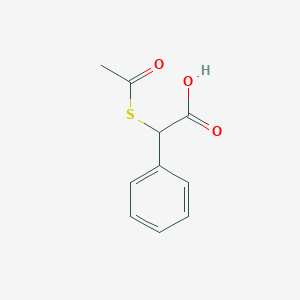

2-(Acetylsulfanyl)-2-phenylacetic acid (CAS: 41128-19-2) is a sulfur-containing acetic acid derivative with the molecular formula C₁₀H₁₀O₃S and a molecular weight of 210.25 g/mol . Its structure features a phenyl group and an acetylsulfanyl (-SCOCH₃) group attached to the alpha-carbon of the acetic acid backbone.

Properties

IUPAC Name |

2-acetylsulfanyl-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBDFXPLCNQIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of phenylacetic acid with thioacetic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of 2-(Acetylsulfanyl)-2-phenylacetic acid may involve large-scale acetylation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the acetylsulfanyl group can yield thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(Acetylsulfanyl)-2-phenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Mechanism of Action

The mechanism of action of 2-(Acetylsulfanyl)-2-phenylacetic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

(a) 2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate

- Molecular Formula: C₁₄H₁₂BrNO₄S·H₂O

- Key Features :

- Replaces the acetylsulfanyl group with a 4-bromobenzenesulfonamido moiety.

- Synthesized via condensation of 4-bromobenzenesulfonyl chloride with phenylglycine .

- Crystal structure stabilized by N–H···O and O–H···O hydrogen bonds, with phenyl/benzene ring dihedral angles of 39.5° .

- Halogenated sulfonamides are explored for biological activities (e.g., antibacterial, enzyme inhibition) .

(b) 2-(4-Methylbenzenesulfonamido)-2-phenylacetic Acid

Sulfanyl-Substituted Analogs

(a) 2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic Acid

- Molecular Formula : C₁₆H₁₆O₂S

- Key Features: Substitutes acetylsulfanyl with a (2,4-dimethylphenyl)sulfanyl group. Used as an intermediate in organic synthesis .

(b) 2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic Acid

- Molecular Formula : C₁₄H₁₁FO₂S

- Key Features: Fluorine atom introduces electron-withdrawing effects, altering electronic properties and metabolic stability .

Hydroxy and Alkoxy Derivatives

(a) 2-Hydroxyphenylacetic Acid

- Molecular Formula : C₈H₈O₃

- Key Features :

(b) 2-(tert-Butoxy)-2-phenylacetic Acid

Bulkier Sulfanyl Analogs

2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic Acid

Comparative Data Tables

Table 1: Structural and Physical Properties

Biological Activity

2-(Acetylsulfanyl)-2-phenylacetic acid (CAS No. 41128-19-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an acetylsulfanyl group attached to a phenylacetic acid backbone. This unique structure is hypothesized to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H11O2S |

| Molecular Weight | 201.26 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect various physiological processes.

- Receptor Interaction : It may interact with biological receptors, modulating signaling pathways associated with inflammation and pain.

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in cultured macrophages.

Case Study: In Vivo Efficacy

A study conducted on animal models assessed the anti-inflammatory effects of the compound. The results showed a marked reduction in edema and pain response when administered at varying doses compared to control groups.

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is essential for safety assessments. Research indicates low systemic toxicity at therapeutic doses, with no observed adverse effects in repeated-dose studies.

Table 2: Toxicological Data Summary

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg |

| Repeated Dose Toxicity | No significant adverse effects observed at doses < 500 mg/kg/day |

Applications in Research

The compound is being explored for various applications, including:

- Drug Development : As a lead compound for developing new anti-inflammatory drugs.

- Biochemical Research : Studying its interactions with cellular pathways involved in inflammation and pain modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.